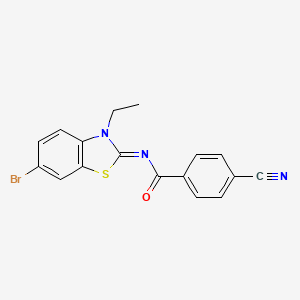

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide is a chemical compound. Similar compounds are used for research purposes12.

Synthesis Analysis

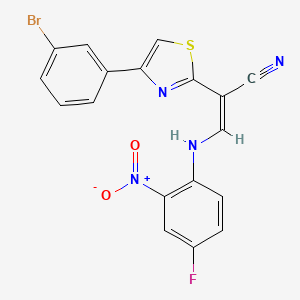

The synthesis of such compounds is usually carried out in a laboratory setting. However, specific synthesis methods for this compound are not readily available in the public domain.Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, specific structural data for this compound is not available.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information, it’s difficult to provide an accurate analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Unfortunately, such data for this compound is not readily available.Applications De Recherche Scientifique

Antimicrobial Applications

Benzothiazole derivatives have shown significant antimicrobial activity. For instance, the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has led to compounds exhibiting promising antimicrobial analogs. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds is essential for enhancing antimicrobial activity against various bacterial strains and fungi (Desai, Rajpara, & Joshi, 2013).

Anticancer Activities

Benzothiazole derivatives have been explored for their anticancer properties. New 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives have been synthesized and investigated for probable anticancer activity. These derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including C6 (rat brain glioma), A549 (human lung adenocarcinoma epithelial), MCF-7 (human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma) (Osmaniye et al., 2018).

Material Science Applications

In the field of material science, benzothiazole derivatives have been utilized for the synthesis of compounds with phase transition behavior, such as azo-bridged benzothiazole-phenyl ethers. These compounds exhibit enantiotropic nematic phases, and their phase transition behavior is strongly dependent on the length of the alkyl chain, indicating potential applications in liquid crystal technology (Alshargabi et al., 2013).

Safety And Hazards

Safety and hazard information would typically be provided in a compound’s Material Safety Data Sheet (MSDS). However, this information is not available for this compound. Similar compounds are not intended for human or veterinary use and are for research use only12.

Orientations Futures

The future directions for this compound would depend on the outcomes of the research it’s used in. It could potentially be used in various fields, such as pharmaceuticals, materials science, and catalysis3.

Propriétés

IUPAC Name |

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3OS/c1-2-21-14-8-7-13(18)9-15(14)23-17(21)20-16(22)12-5-3-11(10-19)4-6-12/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGZYBSRXIWEKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2991162.png)

![6-[4-(dimethylamino)benzyl]-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2991164.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2991167.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B2991168.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2991174.png)

![2-[[1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2991176.png)

![1-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2991177.png)

![N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991178.png)